molecular formula C9H9N3O3 B1201507 Methyl 5-hydroxy-2-benzimidazole carbamate CAS No. 22769-68-2

Methyl 5-hydroxy-2-benzimidazole carbamate

Cat. No.: B1201507
CAS No.: 22769-68-2
M. Wt: 207.19 g/mol
InChI Key: UINGPWWYGSJYAY-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-benzimidazole carbamate is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Methyl 5-hydroxy-2-benzimidazole carbamate, also known as CCRIS 6820, primarily targets the β-tubulin protein . This protein plays a crucial role in forming the cytoskeleton, which is essential for maintaining cell shape and function .

Mode of Action

CCRIS 6820 interacts with its target, β-tubulin, by binding to the protein. This binding disrupts the assembly of microtubules and the formation of spindles at cell division . As a result, it causes the malsegregation of chromosomes , leading to cell death during mitosis .

Biochemical Pathways

The compound affects the mitotic spindle formation pathway . By distorting the mitotic spindle, it prevents the proper segregation of chromosomes during cell division . This disruption leads to cell death, particularly in rapidly dividing cells such as those in fungi or cancerous tissues .

Pharmacokinetics

The pharmacokinetics of CCRIS 6820 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is metabolized through hydrolysis and photolysis in plants . In animals, it is mainly degraded by microbes . The compound’s solubility is low at physiological pH and becomes high at low pH, affecting its bioavailability .

Result of Action

The primary result of CCRIS 6820’s action is cell death during mitosis due to the distortion of the mitotic spindle . This leads to the malsegregation of chromosomes . It has been found to have toxic effects on the liver, male germ cells, blood, and the thyroid gland .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CCRIS 6820. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment . Additionally, the compound’s degradation in soil and water is mainly carried out by microbes , suggesting that microbial populations in the environment can influence the persistence and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

Methyl 5-hydroxy-2-benzimidazole carbamate plays a significant role in biochemical reactions, particularly in inhibiting fungal growth. It interacts with various enzymes and proteins, including tubulin proteins, which are crucial for microtubule assembly. The compound binds to tubulin, disrupting microtubule formation and thereby inhibiting cell division in fungi . This interaction is essential for its fungicidal properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause growth arrest and apoptosis in cultured cancer cells at doses that have minimal effects on non-cancerous cells . The compound interferes with cell signaling pathways, particularly the Hedgehog (Hh) pathway, by inhibiting the formation of a microtubule-based organelle that acts as a signaling hub . This disruption affects gene expression and cellular metabolism, leading to altered cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with tubulin proteins. By binding to tubulin, the compound disrupts microtubule assembly and spindle formation during cell division . This disruption leads to the malsegregation of chromosomes, resulting in cell cycle arrest and apoptosis. Additionally, the compound’s interference with the Hedgehog (Hh) pathway further contributes to its inhibitory effects on cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular functions. Long-term exposure to the compound has been associated with DNA damage and chromosome aberrations in vitro and in vivo . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, it can induce adverse effects such as liver and testicular damage, decreased body weight, and infertility . These dosage-dependent effects underscore the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes hydrolysis and reduction to form various metabolites . These metabolites are further conjugated and excreted via bile and urine. The compound’s interaction with enzymes such as cytochrome P450 plays a crucial role in its metabolic transformation and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed and distributed throughout the body, with the highest concentrations found in the liver and kidneys . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on microtubule assembly. The compound’s targeting signals and post-translational modifications direct it to specific compartments, allowing it to interact with tubulin proteins and disrupt cellular processes . This localization is critical for its function as a fungicide and its impact on cellular activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-benzimidazole carbamate typically involves the reaction of o-phenylenediamine with carbonyl compounds. One common method is the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-benzimidazole carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole ketones, while reduction can produce benzimidazole amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-2-benzimidazole carbamate is unique due to its specific hydroxyl group, which imparts distinct chemical properties and reactivity. This hydroxyl group allows for additional functionalization and derivatization, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl N-(6-hydroxy-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-15-9(14)12-8-10-6-3-2-5(13)4-7(6)11-8/h2-4,13H,1H3,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINGPWWYGSJYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042150
Record name Methyl 5-hydroxy-2-benzimidazolecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22769-68-2
Record name Methyl 5-hydroxybenzimidazol-2-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22769-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxy-2-benzimidazole carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022769682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-hydroxy-2-benzimidazolecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 5-hydroxy-2-benzimidazole carbamate (5-HBC) in the context of occupational exposure to the fungicide benomyl?

A1: this compound (5-HBC) is a key metabolite of benomyl, a fungicide widely used in various settings, including nurseries. [, ] Measuring urinary 5-HBC levels serves as a valuable biomarker for assessing occupational exposure to benomyl. [] Research has shown a direct correlation between the use of benomyl-containing products like Benlate 50 DF and detectable levels of 5-HBC in the urine of exposed workers. [] This highlights the importance of monitoring 5-HBC levels to assess the effectiveness of safety measures and minimize potential health risks associated with benomyl exposure.

Q2: What are the primary routes of exposure to benomyl in occupational settings, and how are these linked to the presence of 5-HBC in urine?

A2: Research suggests that dermal contact is the primary route of benomyl exposure during occupational activities like weighing, mixing, and applying benomyl-containing products. [] This is supported by the detection of 5-HBC in the urine of workers handling these products, even when respiratory protection is used. [] This finding underscores the importance of comprehensive protective measures, including appropriate gloves and clothing, to minimize dermal absorption and subsequent metabolization of benomyl into 5-HBC.

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